
Di-n-propyl ketone n-propylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-n-propyl ketone n-propylhydrazone is an organic compound with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.2951 g/mol . It is a derivative of ketone and hydrazone, characterized by the presence of a carbonyl group (C=O) and a hydrazone group (N-NH₂).
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-n-propyl ketone n-propylhydrazone can be synthesized through the reaction of di-n-propyl ketone with n-propylhydrazine. The reaction typically involves the condensation of the ketone with the hydrazine under acidic or basic conditions to form the hydrazone derivative .
Industrial Production Methods
general methods for synthesizing hydrazones involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Di-n-propyl ketone n-propylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted hydrazones .
Scientific Research Applications
Di-n-propyl ketone n-propylhydrazone has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-n-propyl ketone n-propylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to di-n-propyl ketone n-propylhydrazone include:
- Di-n-propyl ketone
- n-Propylhydrazine
- Other hydrazone derivatives .
Uniqueness
This compound is unique due to its specific combination of ketone and hydrazone functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
76754-44-4 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-(heptan-4-ylideneamino)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-4-7-10(8-5-2)12-11-9-6-3/h11H,4-9H2,1-3H3 |
InChI Key |
OUZYMGDKCXTXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNCCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


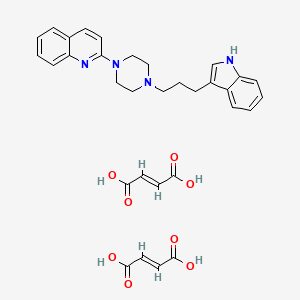
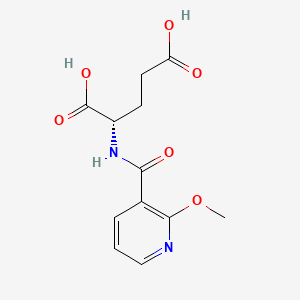
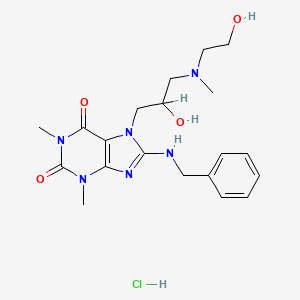
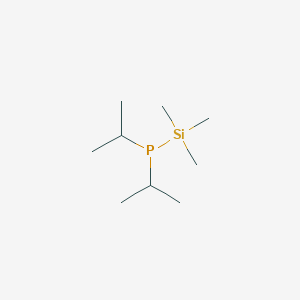


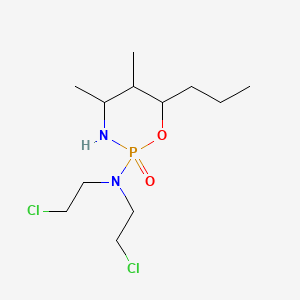

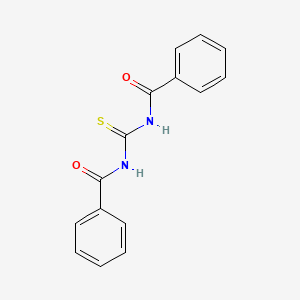
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)

![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
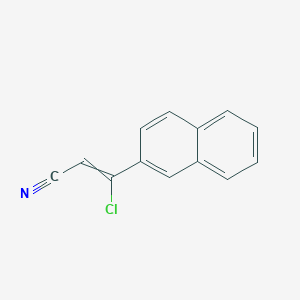
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
